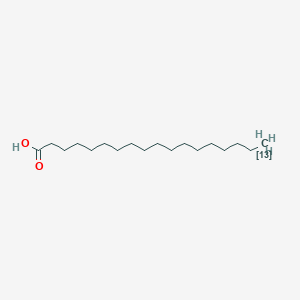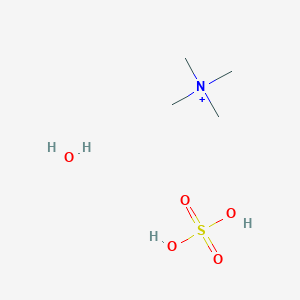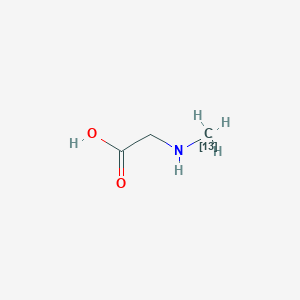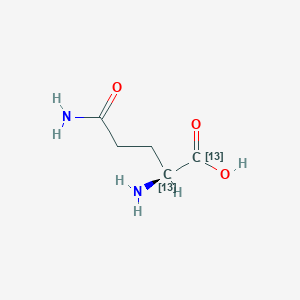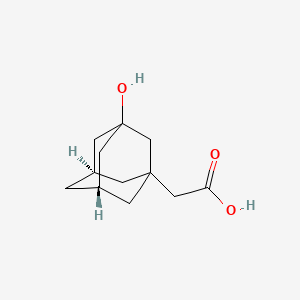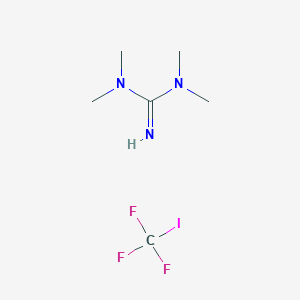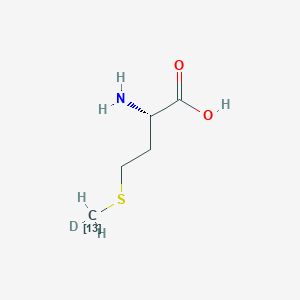
(2S,3R)-2-amino-3-hydroxy(1,2-13C2)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-amino-3-hydroxy(1,2-13C2)butanoic acid is a chiral amino acid derivative that has been labeled with carbon-13 isotopes at the 1 and 2 positions. This compound is of interest in various fields of scientific research due to its unique isotopic labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-amino-3-hydroxy(1,2-13C2)butanoic acid typically involves the incorporation of carbon-13 isotopes into the precursor molecules. One common method is the use of labeled starting materials such as [13C]-labeled glycine or [13C]-labeled formaldehyde in a series of chemical reactions that lead to the formation of the desired compound. The reaction conditions often involve the use of protecting groups to ensure the selective incorporation of the isotopes and to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-2-amino-3-hydroxy(1,2-13C2)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride or phosphorus tribromide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of (2S,3R)-2-amino-3-oxo(1,2-13C2)butanoic acid, while reduction of the amino group can produce (2S,3R)-2-amino-3-hydroxy(1,2-13C2)butane.
Aplicaciones Científicas De Investigación
(2S,3R)-2-amino-3-hydroxy(1,2-13C2)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.
Biology: Employed in the study of protein synthesis and enzyme activity.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of labeled compounds for use in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which (2S,3R)-2-amino-3-hydroxy(1,2-13C2)butanoic acid exerts its effects depends on its specific application. In metabolic studies, the labeled carbon atoms allow for the tracking of the compound through various biochemical pathways, providing insights into the molecular targets and pathways involved. This can include interactions with enzymes, receptors, and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2S,3R)-2-amino-3-hydroxy(1,2-13C2)butanoic acid include other isotopically labeled amino acids such as:
- (2S,3R)-2-amino-3-hydroxy(1,2-13C2)propanoic acid
- (2S,3R)-2-amino-3-hydroxy(1,2-13C2)pentanoic acid
Uniqueness
The uniqueness of this compound lies in its specific isotopic labeling, which allows for detailed studies of its behavior in various chemical and biological systems. This makes it a valuable tool in research areas where precise tracking of molecular interactions is required.
Propiedades
Número CAS |
1217476-30-6 |
|---|---|
Fórmula molecular |
C4H9NO3 |
Peso molecular |
121.10 g/mol |
Nombre IUPAC |
(2S,3R)-2-amino-3-hydroxy(1,2-13C2)butanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i3+1,4+1 |
Clave InChI |
AYFVYJQAPQTCCC-KCVAWDAUSA-N |
SMILES isomérico |
C[C@H]([13C@@H]([13C](=O)O)N)O |
SMILES canónico |
CC(C(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


